molecular formula C18H17N3OS B2465589 Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone CAS No. 681170-11-6

Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2465589
CAS No.: 681170-11-6
M. Wt: 323.41
InChI Key: SRNHDWFIUJYEDI-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring fused with a phenylpiperazine moiety, making it a unique and interesting molecule for scientific research.

Mechanism of Action

Preparation Methods

The synthesis of Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of the benzothiazole and phenylpiperazine structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-18(14-6-7-16-17(12-14)23-13-19-16)21-10-8-20(9-11-21)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNHDWFIUJYEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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